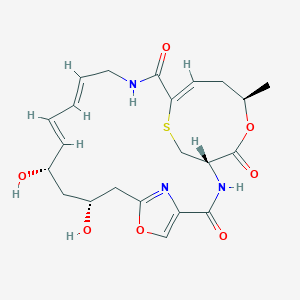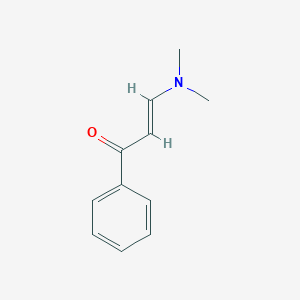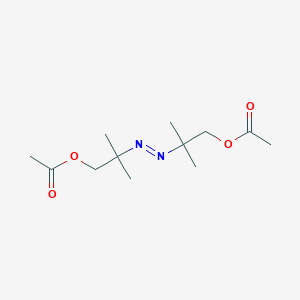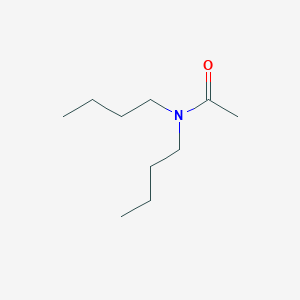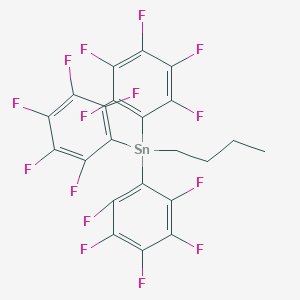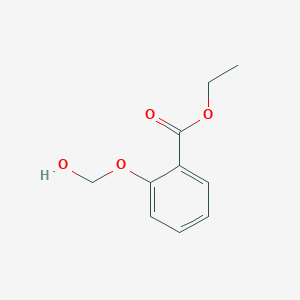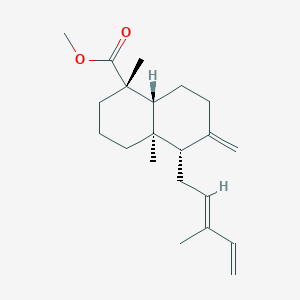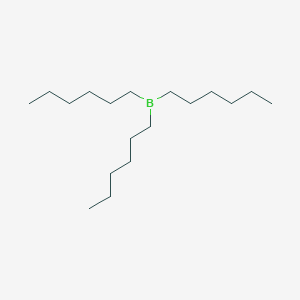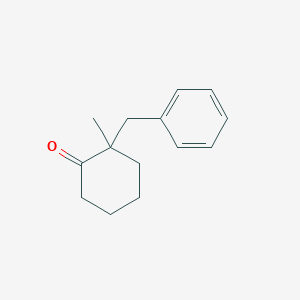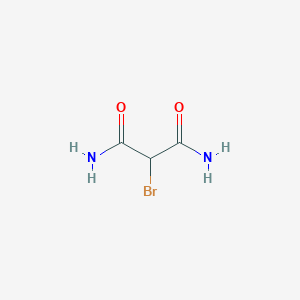
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate, commonly known as dichlorvos, is a chemical compound used as an insecticide and acaricide. It was first synthesized in 1954 and has since been used in various agricultural and household applications. Dichlorvos is a highly toxic compound that can cause serious health problems if not handled properly.
Wirkmechanismus
Dichlorvos acts as a cholinesterase inhibitor, meaning it inhibits the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, dichlorvos causes an accumulation of ACh in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects
In addition to its insecticidal properties, dichlorvos has been found to have toxic effects on humans and animals. Exposure to dichlorvos can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, dizziness, and difficulty breathing. Prolonged exposure can lead to more serious health problems, including neurological damage, liver and kidney damage, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorvos is commonly used in laboratory experiments to study the effects of cholinesterase inhibition on the nervous system. Its advantages include its high potency and rapid onset of action. However, its toxicity and potential health risks make it difficult to work with, and proper safety precautions must be taken.
Zukünftige Richtungen
There are several areas of future research for dichlorvos. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the nervous system. Researchers are exploring the use of dichlorvos as a tool for mapping neural circuits and studying the effects of cholinesterase inhibition on the nervous system. Additionally, there is a need for further research into the potential health effects of dichlorvos exposure and ways to mitigate these risks.
Conclusion
In conclusion, dichlorvos is a highly toxic compound with both insecticidal and potential therapeutic properties. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect. While dichlorvos has been extensively studied for its insecticidal properties, further research is needed to explore its potential therapeutic uses and to better understand its potential health risks.
Synthesemethoden
Dichlorvos is synthesized by the reaction of 2,4-dichlorophenol with diethyl phosphorochloridothionate. The resulting product is then treated with sodium ethoxide to form dichlorvos. The reaction can be represented as follows:
2,4-dichlorophenol + diethyl phosphorochloridothionate → dichlorvos + ethyl chloride + diethyl phosphorothioate
Wissenschaftliche Forschungsanwendungen
Dichlorvos has been extensively studied for its insecticidal properties. It is commonly used to control pests in agricultural crops, livestock, and household settings. It has also been used to control insect-borne diseases such as malaria and dengue fever. In addition to its insecticidal properties, dichlorvos has been studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
1593-27-7 |
|---|---|
Produktname |
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate |
Molekularformel |
C10H13Cl2O2PS |
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
(2,4-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2O2PS/c1-3-13-15(16,4-2)14-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
CFMXHMRTOXUWQI-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)OC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCOP(=S)(CC)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



